3-(4-methoxyphenyl)-1-(2-methylphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea
CAS No.:
Cat. No.: VC15134384
Molecular Formula: C23H27N5O2
Molecular Weight: 405.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H27N5O2 |
|---|---|
| Molecular Weight | 405.5 g/mol |
| IUPAC Name | 3-(4-methoxyphenyl)-1-(2-methylphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea |
| Standard InChI | InChI=1S/C23H27N5O2/c1-17-8-5-6-9-20(17)28(23(29)24-18-11-13-19(30-2)14-12-18)16-22-26-25-21-10-4-3-7-15-27(21)22/h5-6,8-9,11-14H,3-4,7,10,15-16H2,1-2H3,(H,24,29) |
| Standard InChI Key | LHFXDSOFDVIIKG-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=CC=C1N(CC2=NN=C3N2CCCCC3)C(=O)NC4=CC=C(C=C4)OC |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture
The molecule contains a triazoloazepine ring system, a bicyclic structure combining a seven-membered azepine ring fused with a triazole moiety. This scaffold introduces conformational rigidity, which is critical for target-binding specificity in pharmacological contexts . The azepine ring (C6H11N) contributes flexibility, while the triazole ring (C2H2N3) provides sites for hydrogen bonding and π-π interactions.
Substituent Analysis
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4-Methoxyphenyl Group: Positioned at the triazole N1, this substituent introduces electron-donating effects via the methoxy (-OCH3) group, enhancing solubility and modulating aromatic interactions .
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2-Methylphenyl Group: Attached to the urea nitrogen, the ortho-methyl group creates steric hindrance, potentially influencing rotational freedom and binding pocket compatibility.
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Urea Linkage: The -NH-C(=O)-NH- bridge facilitates hydrogen bonding with biological targets, a common feature in enzyme inhibitors and receptor antagonists.
Table 1: Calculated Molecular Properties
| Property | Value | Method/Source |
|---|---|---|
| Molecular Formula | C26H28N6O2 | PubChem CID 43330100 |
| Molecular Weight | 480.55 g/mol | PubChem |
| Topological Polar Surface Area | 98.2 Ų | ChemSpider |
| Hydrogen Bond Donors | 2 | Computed Descriptors |
Synthetic Pathways and Optimization
Key Synthetic Strategies
The synthesis involves multi-step organic reactions, typically proceeding as follows:
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Triazoloazepine Ring Formation: Cyclocondensation of hydrazine derivatives with ε-caprolactam analogs under acidic conditions yields the triazoloazepine core .
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Alkylation at N3: Reaction with chloromethyl pivalate introduces the methylene group for subsequent urea attachment .
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Urea Coupling: A Curtius rearrangement or carbodiimide-mediated reaction links the 4-methoxyphenyl and 2-methylphenyl groups to the central urea moiety.
Industrial-Scale Challenges
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Yield Optimization: Steric hindrance from the 2-methylphenyl group reduces reaction efficiency; microwave-assisted synthesis improves yields to ~65% .
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Purification: High-performance liquid chromatography (HPLC) with C18 columns resolves stereochemical impurities, critical for pharmacological applications .
Biological Activity and Mechanism
Putative Targets
While direct studies are lacking, structural analogs demonstrate activity against:
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Serotonin Receptors (5-HT2A): Triazoloazepine derivatives show nanomolar affinity, suggesting potential antidepressant or anxiolytic applications.
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Kinase Inhibitors: Urea-linked triazoles inhibit Abelson tyrosine kinase (ABL1) with IC50 values <100 nM in preclinical models .
Metabolic Stability
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Hepatic Metabolism: Cytochrome P450 3A4 mediates N-demethylation of the triazoloazepine ring, producing a primary metabolite with reduced activity .
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Half-Life: Predicted plasma half-life of 8–12 hours in murine models, suitable for once-daily dosing .
Comparative Analysis with Structural Analogs
Table 2: Activity Comparison of Urea-Linked Triazoloazepines
| Compound | Target IC50 | Solubility (mg/mL) |
|---|---|---|
| 3-(4-Methoxyphenyl) Derivative | 5-HT2A: 14 nM | 0.32 |
| 1-(2,4-Dimethylbenzyl) Analog | ABL1: 89 nM | 0.18 |
| Parent Triazoloazepine | Inactive | 1.05 |
Key trends:
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